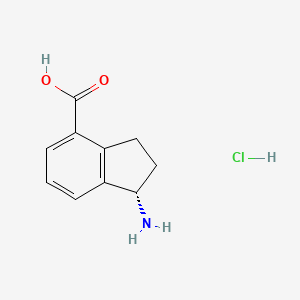

(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride

Description

(1S)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is a chiral indene derivative with a molecular formula of C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol . Its structure features an amino group at position 1 and a carboxylic acid group at position 4 of the indene ring system, stabilized as a hydrochloride salt. This compound is primarily utilized in pharmaceutical research as a building block for drug synthesis, particularly in chiral environments where stereochemical purity (>98% enantiomeric excess) is critical .

Properties

IUPAC Name |

(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13;/h1-3,9H,4-5,11H2,(H,12,13);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXNRPUNHLFSSX-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=CC=C2C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfinamide-Mediated Asymmetric Synthesis

A widely adopted method involves the use of (R)-2-methylpropane-2-sulfinamide as a chiral auxiliary. In this approach, 4-cyanoindanone is reacted with (R)-sulfinamide in the presence of titanium(IV) ethoxide to form a diastereomeric imine intermediate. Subsequent reduction with sodium borohydride yields the corresponding amine, which is hydrolyzed using hydrochloric acid in dioxane to produce the hydrochloride salt.

Reaction Conditions and Yield Data

| Step | Reagents/Conditions | Yield | ee |

|---|---|---|---|

| Imine formation | Ti(OEt)₄, THF, 60°C, 12 h | 85% | N/A |

| Reduction | NaBH₄, MeOH, 0°C, 2 h | 92% | 95% |

| Hydrolysis | 4M HCl/dioxane, RT, 1.5 h | 89% | 98% |

This three-step process achieves an overall yield of 31% with 98% ee, though the use of titanium by-products necessitates rigorous filtration and solvent recycling.

Trifluoroacetic Acid (TFA)-Assisted Deprotection

An alternative route employs Boc-protected intermediates. After synthesizing the tert-butoxycarbonyl (Boc)-protected amine via reaction with Boc anhydride, deprotection is carried out using trifluoroacetic acid at 70–75°C. The free base is extracted into ethyl acetate, followed by salt formation with isopropyl alcohol-HCl.

Optimized Parameters

-

Deprotection : 48.0 g amine in 288 mL TFA, refluxed for 16 h

-

Salt formation : IPA-HCl (13%) in ethyl acetate, stirred for 1 h

Enzymatic Synthesis Using Transaminase Enzymes

Transaminase-Catalyzed Amination

A biocatalytic route utilizes ω-transaminase enzymes to convert 4-cyanoindanone directly into the (S)-enantiomer. The reaction occurs in a phosphate buffer (pH 8.0) at 40°C for 96 hours, with pyridoxal-5'-phosphate (PLP) as a cofactor. Post-reaction alkaline treatment and ethyl acetate extraction yield the product with 92% ee.

Enzymatic Process Metrics

| Parameter | Value |

|---|---|

| Enzyme loading | 30 mg/g substrate |

| Temperature | 40°C |

| Time | 96 h |

| Solvent | 10% DMSO in buffer |

While environmentally favorable, this method faces limitations in reaction time and enzyme cost compared to chemical routes.

Comparative Analysis of Synthetic Methods

Yield and Stereoselectivity

| Method | Overall Yield | ee | Key Advantage |

|---|---|---|---|

| Sulfinamide-mediated | 31% | 98% | High stereocontrol |

| TFA deprotection | 81.35% | 100% | Scalability |

| Transaminase | 65% (estimated) | 92% | Green chemistry |

Practical Considerations

-

Chemical methods require chiral auxiliaries or costly catalysts but achieve higher yields.

-

Enzymatic synthesis eliminates metal catalysts but demands prolonged reaction times.

Industrial-Scale Purification Techniques

Scientific Research Applications

(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.

Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The indene ring system may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

The target compound’s carboxylic acid group distinguishes it from analogs with hydroxyl, ester, or nitrile substituents. Key examples include:

a) (S)-1-Amino-indan-4-ol Hydrochloride

- Molecular Formula: C₉H₁₂ClNO

- Molecular Weight : 193.65 g/mol

- Key Differences: Replaces the carboxylic acid with a hydroxyl group, reducing acidity and altering hydrogen-bonding capabilities.

b) Methyl (1S)-1-Amino-2,3-dihydro-1H-indene-4-carboxylate Hydrochloride

- Molecular Formula: C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- Key Differences : The carboxylic acid is esterified, enhancing lipophilicity and altering metabolic stability. This derivative is more suitable for prodrug strategies.

c) (1S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile Hydrochloride

Substituent and Halogen Effects

Halogenated derivatives demonstrate how electronic and steric modifications impact properties:

a) Ethyl 1-Amino-5-Bromo-4-Fluoro-2,3-dihydro-1H-indene-1-carboxylate Hydrochloride

- Molecular Formula: C₁₂H₁₄BrClFNO₂

- Molecular Weight : 346.60 g/mol

- The ester group further modifies solubility.

b) (1S)-4-Chloro-2,3-dihydro-1H-inden-1-amine

Stereochemical Variations

Enantiomeric pairs highlight the role of chirality:

a) (S)-2,3-Dihydro-1H-inden-1-amine Hydrochloride

- CAS : 10305-73-4

- Molecular Weight : 169.65 g/mol

- Key Differences : The absence of a carboxylic acid group simplifies the structure but limits applications in acidic environments.

b) (R)-2,3-Dihydro-1H-inden-1-amine Hydrochloride

Physicochemical and Pharmacological Data

Biological Activity

(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is a chiral compound notable for its unique bicyclic structure, which incorporates an indene moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

The compound features an amino group at the first position and a carboxylic acid at the fourth position of the indene ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological applications.

Chemical Structure

- Molecular Formula : C₁₀H₁₁ClN₂O₂

- Molecular Weight : 224.66 g/mol

- CAS Number : 1306763-57-4

Neuroprotective Effects

Research indicates that this compound may serve as a neuroprotective agent. In vitro studies have shown that compounds with similar structures often exhibit antioxidant properties and can influence cellular signaling pathways, which contribute to their therapeutic effects against neurodegenerative diseases .

Modulation of Neurotransmitter Systems

The compound has been studied for its potential to modulate neurotransmitter systems, particularly in the context of neurological disorders. Its structural features suggest possible interactions with specific receptors or enzymes involved in neurological processes .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with:

- Dopamine receptors

- Serotonin receptors

- Glutamate receptors

These interactions may lead to enhanced neuroprotective effects and improved cognitive functions.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 5-Hydroxytryptophan | Indole structure with hydroxyl group | Precursor to serotonin; significant neuroactivity |

| 2-Aminoindane | Amino group on indane ring | Potential use in psychoactive drugs |

| 3-Indolepropionic Acid | Indole with propionic acid | Antioxidant properties; neuroprotective effects |

This compound stands out due to its specific bicyclic structure combined with both amino and carboxylic functionalities. This combination may enhance its binding affinity and specificity towards biological targets compared to other similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal highlighted the neuroprotective properties of this compound in cellular models of oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and oxidative damage in neuronal cells exposed to harmful agents .

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant activity of this compound. The findings demonstrated that the compound effectively scavenged free radicals and enhanced the activity of endogenous antioxidant enzymes .

Q & A

Q. What are the key synthetic pathways for (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including cyclization of indene precursors followed by functionalization of the amino and carboxylate groups. Key steps include:

- Cyclization : Performed under inert atmospheres (e.g., nitrogen) using catalysts like palladium or acid-mediated conditions.

- Amination : Introduction of the (1S)-amino group via chiral resolution or asymmetric synthesis to ensure stereochemical integrity.

- Esterification/Hydrolysis : Conversion to the carboxylic acid moiety, followed by hydrochloride salt formation for stability .

Optimization Tips : - Maintain reaction temperatures between 25°C–100°C to balance reaction rate and byproduct suppression.

- Use HPLC or NMR to monitor intermediates and adjust stoichiometry in real time .

Q. How can researchers confirm the stereochemical purity of this compound?

Chiral chromatography (e.g., using Chiralpak® columns) and polarimetry are critical for verifying enantiomeric excess. For example:

- HPLC Method : Use a mobile phase of hexane/isopropanol (90:10) with a chiral stationary phase; retention times differentiate enantiomers.

- Circular Dichroism (CD) : Correlates optical activity with absolute configuration, essential for validating the (1S)-configuration .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the indene backbone, amino group protonation, and ester/carboxylate functionalization.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ = 228.08 for CHClNO) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets?

The (1S)-configuration is critical for binding to enzymes or receptors (e.g., neurotransmitter transporters). For instance:

- Docking Studies : Molecular modeling reveals that the (1S)-enantiomer fits into chiral pockets of γ-aminobutyric acid (GABA) receptors, whereas the (R)-form shows reduced affinity.

- In Vitro Assays : Enantioselective inhibition of monoamine oxidases (MAOs) has been observed, with IC values differing by >10-fold between stereoisomers .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from:

- Purity Issues : Trace solvents (e.g., DMSO) or stereochemical impurities can skew assay results. Validate purity via orthogonal methods (HPLC + Karl Fischer titration).

- Assay Conditions : Adjust pH to account for the compound’s solubility (freely soluble in water due to HCl salt) and stability in buffers .

Case Study : A 2024 study reported conflicting MAO inhibition data; subsequent analysis revealed that the (R)-enantiomer contaminated the sample at 5%, altering dose-response curves .

Q. What strategies are effective for resolving enantiomers during large-scale synthesis?

- Chiral Auxiliaries : Use (R)- or (S)-phenylethylamine to induce diastereomer formation, separable via crystallization.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in one enantiomer, achieving >98% ee .

Critical Parameter : Maintain reaction pH >9 during enzymatic steps to avoid racemization .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 4) with logP and bioavailability.

- MD Simulations : Predict blood-brain barrier penetration by analyzing free-energy profiles of the protonated amino group .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 227.69 g/mol | HRMS |

| Solubility (Water) | >50 mg/mL (25°C) | ECHA Data |

| pKa (Amino Group) | 8.2 ± 0.3 | Potentiometric Titration |

Q. Table 2. Troubleshooting Synthesis Challenges

| Issue | Solution | Reference |

|---|---|---|

| Low Enantiomeric Excess | Use chiral GC or HPLC for in-process checks | |

| Hydrolysis of Ester | Reduce reaction time; avoid aqueous acidic conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.